5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine
CAS No.: 802919-04-6
Cat. No.: VC16793559
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802919-04-6 |
|---|---|
| Molecular Formula | C16H15N3O |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C16H15N3O/c1-20-13-9-7-12(8-10-13)15-14(16(17)19-18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H3,17,18,19) |
| Standard InChI Key | KWWJSSNJYYQSBQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=NN2)N)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 4 and 5 with phenyl and 4-methoxyphenyl groups, respectively. The amine (-NH2) group at position 3 enhances its polarity and potential for hydrogen bonding. Key structural attributes include:
-
Pyrazole ring: Provides rigidity and aromaticity, facilitating π-π stacking interactions with biological targets.
-
4-Methoxyphenyl group: The methoxy (-OCH3) substituent acts as an electron-donating group, modulating electronic properties and solubility.
-
Phenyl group at position 4: Contributes to lipophilicity, influencing membrane permeability.
Physicochemical Properties
Predicted properties derived from structurally similar pyrazole derivatives :
| Property | Value/Description |
|---|---|
| Molecular weight | ~295 g/mol |
| LogP (lipophilicity) | ~2.8 (moderate lipophilicity) |
| Hydrogen bond donors | 2 (amine and pyrazole N-H) |
| Hydrogen bond acceptors | 4 (amine, pyrazole N, methoxy O) |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 5-(4-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine typically involves cyclocondensation reactions. A representative pathway, adapted from methods used for analogous pyrazoles , includes:
Biological Activities and Mechanisms
Antimicrobial Activity
Pyrazole derivatives exhibit broad-spectrum antimicrobial effects. For instance, a structurally related compound, 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole, showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The amine group at position 3 likely enhances bacterial membrane disruption via electrostatic interactions.
Anti-Inflammatory Activity
Inhibition of cyclooxygenase-2 (COX-2) has been observed in pyrazole analogs. A study on 5-aryl-1-phenylpyrazoles demonstrated 60–75% inhibition of COX-2 at 10 µM, comparable to celecoxib . The methoxyphenyl group may stabilize enzyme-ligand interactions through hydrophobic binding.
Comparative Analysis with Structural Analogs
Key Analogues and Their Properties
Impact of Substituents on Activity
-
Methoxy group: Enhances solubility and target affinity via polar interactions.
-
Phenyl vs. chlorophenyl: Chlorine increases lipophilicity but may reduce metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume